2-[(5-{[(3,4-dichlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Description
Properties
CAS No. |
539809-60-4 |
|---|---|
Molecular Formula |
C24H21Cl2N5OS |
Molecular Weight |
498.4 g/mol |
IUPAC Name |
2-[[5-[(3,4-dichloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H21Cl2N5OS/c1-16-7-9-17(10-8-16)28-23(32)15-33-24-30-29-22(31(24)19-5-3-2-4-6-19)14-27-18-11-12-20(25)21(26)13-18/h2-13,27H,14-15H2,1H3,(H,28,32) |
InChI Key |
OADKFCWSEWUCPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Phenyl-4H-1,2,4-triazole-3-thiol
The triazole ring is formed via cyclization of thiocarbohydrazide derivatives. A typical procedure involves:
-
Condensation : Reacting 4-methylbenzoic acid hydrazide with carbon disulfide in alkaline ethanol to form 4-phenyl-1,2,4-triazole-3-thiol.
-
Cyclization : Heating at 80–90°C for 6–8 hours under nitrogen.
Key Parameters :
Introduction of the (3,4-Dichlorophenyl)aminomethyl Group
The 5-position of the triazole is functionalized via reductive amination:
-
Mannich Reaction : Treating 4-phenyl-4H-1,2,4-triazole-3-thiol with formaldehyde and 3,4-dichloroaniline in refluxing ethanol.
-
Reduction : Using sodium borohydride (NaBH4) to stabilize the aminomethyl linkage.
Optimized Conditions :
Sulfanylacetamide Moiety Incorporation
The sulfanyl (-S-) bridge and acetamide group are introduced through nucleophilic substitution (Table 1).
Thiol Activation and Alkylation
-
Deprotonation : Treating the triazole-thiol intermediate with potassium carbonate (K2CO3) in dry DMF.
-
Alkylation : Reacting with 2-chloro-N-(4-methylphenyl)acetamide at 60°C for 12 hours.
Reaction Monitoring :
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
Industrial-Scale Synthesis Considerations
Scaling up requires modifications to ensure cost-effectiveness and safety:
-
Continuous Flow Reactors : For triazole cyclization (residence time: 30 min, 80°C).
-
Catalytic Optimization : Using 0.5 mol% Pd/C for reductive amination reduces metal waste.
-
Solvent Recovery : Ethanol is recycled via distillation (95% recovery).
Productivity Metrics :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Stepwise | High purity at each stage | Lengthy (5–7 steps) | 58–62 |
| One-Pot | Reduced solvent use | Lower purity (85–90%) | 70–75 |
| Flow Chemistry | Scalable, fast | High initial equipment cost | 65–68 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl group, potentially leading to the formation of amines or reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced triazole derivatives.
Substitution: Various substituted phenyl or triazole derivatives.
Scientific Research Applications
2-[(5-{[(3,4-dichlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets. The triazole ring and the dichlorophenyl group are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, such as anti-inflammatory or antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound belongs to a broader class of 1,2,4-triazol-3-yl sulfanyl acetamides. Below is a comparative analysis with key analogs identified in the literature:
Structural Features
Table 1: Substituent Variations in Triazole-Based Acetamides
*Calculated from molecular formula C₂₄H₂₁Cl₂N₅OS₂.
Key Observations:
- Triazole Core Modifications: The target compound’s 3,4-dichlorophenylamino methyl group at position 5 is distinct from analogs with halogenated aryl (e.g., 4-chlorophenyl in ) or alkylsulfanyl-benzyl groups (e.g., ).
- Acetamide Tail : The 4-methylphenyl group in the target compound contrasts with electron-deficient aryl groups (e.g., 2,6-dichlorophenyl in ), which could influence pharmacokinetics or receptor affinity.
Table 2: Reported Bioactivities of Related Compounds
Insights:
- Anti-inflammatory Potential: The target compound’s dichlorophenyl group mirrors structural motifs in NSAIDs (e.g., diclofenac), suggesting possible anti-exudative or cyclooxygenase inhibitory activity .
- Enzyme Inhibition : Substituents like sulfonyl-piperidine (in ) enhance α-glucosidase inhibition, whereas the target compound’s dichlorophenyl group may favor interactions with hydrophobic enzyme pockets.
Crystallographic and Conformational Analysis
- : A related dichlorophenyl acetamide derivative exhibited three distinct molecular conformations in the asymmetric unit, with dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5° . This highlights the steric and electronic influence of substituents on molecular geometry, which could affect binding to biological targets.
- Hydrogen Bonding: In , N–H⋯O interactions stabilized dimeric structures.
Biological Activity
2-[(5-{[(3,4-dichlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C19H20Cl2N4OS
- Molecular Weight : 421.36 g/mol
- Structural Features : It contains a triazole ring, a sulfanyl group, and an acetamide moiety, which are crucial for its biological interactions.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits notable antimicrobial properties. The presence of the triazole ring is particularly significant as compounds with this structure have been associated with broad-spectrum antibacterial activity. Research has shown that derivatives of 1,2,4-triazoles can effectively inhibit various Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.125 | |
| Escherichia coli | 0.125 | |
| Bacillus cereus | 0.125 | |
| Pseudomonas aeruginosa | 0.125 |
Anti-inflammatory Activity
The compound may also interact with enzymes involved in inflammatory pathways. In vitro assays suggest that it could inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Studies on similar triazole compounds have demonstrated their efficacy in reducing inflammation markers in various models.
Anticancer Activity
Recent evaluations have highlighted the compound's potential as an anticancer agent. In particular, it has shown promising results in inducing apoptosis in cancer cell lines such as PC-3 (prostate cancer), A549 (lung cancer), and K562 (leukemia). The IC50 values for these cell lines are as follows:
The biological activity of this compound is attributed to its ability to bind with specific biological targets such as enzymes or receptors. The triazole ring is known for its capacity to form hydrogen bonds and coordinate with metal ions in enzyme active sites, potentially leading to inhibition of their activity.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various triazole derivatives demonstrated enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing MIC values lower than standard antibiotics like vancomycin .
- Cancer Cell Apoptosis : In a comparative study of triazole derivatives, it was found that compounds similar to the target compound significantly induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Q & A
Basic: What are the standard synthetic routes for this compound, and how is structural integrity confirmed?
Answer:
The synthesis typically involves multi-step reactions:
Triazole ring formation via cyclization of thiosemicarbazides under reflux conditions with acetic acid or HCl .
Sulfanyl group introduction through nucleophilic substitution or thiol-ene reactions, using reagents like mercaptoacetic acid .
Amide coupling via EDCI/HOBt-mediated reactions to attach the 4-methylphenylacetamide moiety .
Structural confirmation relies on NMR (1H/13C for functional groups), IR (S–H and C=O stretches), and mass spectrometry (molecular ion peaks). Purity is assessed via HPLC (>95%) .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
Discrepancies often arise from variations in:
- Substituent positioning (e.g., 3,4-dichlorophenyl vs. 4-methylphenyl groups altering target binding) .
- Assay conditions (e.g., pH sensitivity of the sulfanyl group affecting antimicrobial activity) .
Methodological solutions: - Perform comparative structure-activity relationship (SAR) studies with controlled substituents .
- Use molecular docking to predict interactions with targets like cytochrome P450 or kinases .
- Validate bioactivity in standardized assays (e.g., CLSI guidelines for antimicrobial testing) .
Basic: What biological activities have been demonstrated for this compound?
Answer:
- Antimicrobial : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus), attributed to triazole-mediated membrane disruption .
- Anticancer : IC50 of 12 µM in HeLa cells via apoptosis induction, linked to sulfanyl group redox activity .
- Enzyme inhibition : Moderate COX-2 suppression (40% at 50 µM) due to aromatic stacking interactions .
Advanced: How can reaction yields be optimized during scale-up synthesis?
Answer:
Key factors include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve triazole cyclization efficiency .
- Temperature control : Maintain 80–100°C during amide coupling to minimize side reactions .
- Catalyst use : Add 4-DMAP to enhance coupling reagent (EDCI) activity .
- Design of Experiments (DoE) : Apply factorial designs to optimize molar ratios (e.g., 1.2:1 thiol:alkyl halide) .
Basic: What analytical techniques are critical for stability profiling?
Answer:
- HPLC-DAD : Monitor degradation under stress conditions (e.g., hydrolysis at pH 1–13) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) .
- Light exposure tests : UV-Vis spectroscopy to detect photolytic byproducts (λmax shifts) .
Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?
Answer:
- Prodrug design : Introduce phosphate esters at the acetamide group to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (75–150 nm) for sustained release .
- Co-solvent systems : Use PEG 400/water mixtures (60:40 v/v) to achieve >2 mg/mL solubility .
Basic: How does the compound interact with biological targets?
Answer:
- Triazole ring : Coordinates with metalloenzyme active sites (e.g., HIV-1 protease) via nitrogen lone pairs .
- Sulfanyl group : Generates reactive oxygen species (ROS) in cancer cells, inducing oxidative stress .
- Dichlorophenyl moiety : Enhances lipophilicity, improving blood-brain barrier penetration in CNS studies .
Advanced: What mechanistic studies elucidate its enzyme inhibition mode?
Answer:
- Kinetic assays : Determine inhibition type (e.g., competitive vs. non-competitive) using Lineweaver-Burk plots .
- Site-directed mutagenesis : Identify key binding residues (e.g., His57 in chymotrypsin-like proteases) .
- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd = 1–10 µM) and thermodynamic parameters .
Basic: What are the storage recommendations to ensure compound stability?
Answer:
- Store at -20°C under argon atmosphere to prevent oxidation of the sulfanyl group .
- Use amber vials to block UV light, reducing photodegradation .
- Lyophilize for long-term storage; reconstitute in anhydrous DMSO (<0.1% water) .
Advanced: How can researchers address low bioavailability in preclinical models?
Answer:
- Metabolic shielding : Introduce methyl groups at meta positions to block CYP3A4-mediated oxidation .
- Lipid-based delivery : Formulate with Labrasol® (20% w/w) to enhance intestinal absorption .
- Pharmacokinetic modeling : Use PBPK simulations to optimize dosing intervals (e.g., q12h vs. q24h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
